molecular formula C18H19FN2O3S B5868725 1-{4-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

1-{4-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

Cat. No.: B5868725
M. Wt: 362.4 g/mol
InChI Key: UXICORGILBHJOR-UHFFFAOYSA-N
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Description

1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound characterized by the presence of a fluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a phenyl ring with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity and specificity, while the phenyl ethanone group may contribute to the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-14(22)15-2-6-17(7-3-15)20-10-12-21(13-11-20)25(23,24)18-8-4-16(19)5-9-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXICORGILBHJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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